molecular formula C11H15ClN2O2 B598908 tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate CAS No. 1203498-98-9

tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate

Cat. No.: B598908
CAS No.: 1203498-98-9
M. Wt: 242.703
InChI Key: RHAUUZRWGHXLJB-UHFFFAOYSA-N
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Description

Tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate (CAS 1203498-98-9) is a high-purity chemical building block of significant interest in organic and medicinal chemistry research. This compound, with a molecular formula of C11H15ClN2O2 and a molecular weight of 242.70 g/mol, is characterized by its pyridine ring substituted with chloro and methyl groups, and protected with a tert-butoxycarbonyl (Boc) carbamate group . This specific structure makes it a valuable synthetic intermediate, particularly in the development of more complex active pharmaceutical ingredients (APIs). The Boc group is a cornerstone of modern synthetic methodology, as it serves as a protective group for amines, allowing for selective reactions at other sites on the molecule during multi-step synthesis. The presence of the 2-chloro and 5-methyl substituents on the pyridine ring offers distinct points for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, or nucleophilic aromatic substitution. Researchers utilize this compound as a key precursor in constructing targeted molecular libraries for drug discovery, especially in programs focused on kinase inhibitors or other small-molecule therapeutics where the pyridine scaffold is prevalent. Available with a documented purity of 95% , this reagent is supplied for laboratory research applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(2-chloro-5-methylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-7-5-8(9(12)13-6-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAUUZRWGHXLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

  • Polar aprotic solvents (DMF, THF) enhance reactivity in coupling reactions.

  • Chlorinated solvents (DCM) are optimal for Boc protection due to improved solubility.

Temperature Control

  • Low temperatures (0–5°C) prevent side reactions during Boc activation.

  • Elevated temperatures (70–120°C) are required for Curtius rearrangement.

Purification Strategies

  • Column chromatography (methylene chloride/methanol) achieves >95% purity.

  • Acid-base extraction removes unreacted starting materials.

Analytical Characterization

Technique Key Data
1H-NMR δ 1.42 (Boc), 2.29 (CH3), 6.16–8.35 (Ar-H)
MS (ESI) m/z 243.1 [M+H]+
HPLC Purity >95%

Industrial-Scale Considerations

  • Cost Efficiency : Direct Boc protection is preferred for large-scale synthesis due to reagent availability.

  • Safety : Curtius rearrangement requires stringent safety protocols for azide handling.

  • Regulatory Compliance : Residual solvents (DMF, DCM) must meet ICH guidelines .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate involves its role as a protecting group. The carbamate group protects the amine functionality from unwanted reactions during synthetic transformations. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Table 1: Comparison of Pyridine Carbamate Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Price (1 g) Reference
This compound Cl (2), CH₃ (5), Boc (3) C₁₂H₁₆ClN₂O₂ 257.73 Intermediate for synthesis N/A
tert-Butyl 5-methoxypyridin-3-ylcarbamate OCH₃ (5), Boc (3) C₁₁H₁₆N₂O₃ 224.26 Enhanced solubility (methoxy group) $400
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate Br (5), OCH₃ (3), Boc (2) C₁₂H₁₇BrN₂O₃ 317.18 Bromine as a leaving group $400
tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate Cl (4), OCH₃ (5), Boc (3) C₁₁H₁₅ClN₂O₃ 258.70 Dual substituent effects N/A
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate CH₂Boc (3), OCH₃ (5) C₁₂H₁₈N₂O₃ 238.28 Methyl linker for functionalization $400

Key Observations:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom in the target compound (electron-withdrawing) may reduce electron density on the pyridine ring compared to methoxy-substituted analogs (electron-donating), affecting reactivity in aromatic substitution reactions . Bromine vs. Chlorine: Bromine in analogs (e.g., ) offers superior leaving-group ability in cross-coupling reactions but increases molecular weight and cost .

Physicochemical Properties :

  • Solubility : Methoxy-substituted derivatives (e.g., tert-Butyl 5-methoxypyridin-3-ylcarbamate) are likely more polar and water-soluble than chloro- or methyl-substituted variants due to the oxygen atom’s hydrogen-bonding capacity .
  • Stability : The tert-butyl group enhances stability against hydrolysis under basic conditions, a common feature across all listed carbamates .

Commercial Availability :

  • Methoxy- and bromo-substituted carbamates are commercially available at $400 per gram (e.g., ), suggesting standardized synthetic routes. The target compound’s absence from price lists may indicate niche use or proprietary synthesis .

Biological Activity

tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClN2O2C_{10}H_{13}ClN_{2}O_{2}, with a molecular weight of approximately 228.68 g/mol. The compound features a pyridine ring substituted with a chloro group and a tert-butyl carbamate moiety, which may influence its biological activity through steric effects and electronic properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound is believed to act as an inhibitor for certain kinases, potentially modulating signaling pathways involved in disease processes.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit significant enzyme inhibition properties. For instance, studies have shown that derivatives of pyridine-based compounds can inhibit spleen tyrosine kinase (SYK), which is implicated in autoimmune diseases and lymphomas . The specific inhibitory activity of this compound against these targets remains an area for further investigation.

In Vitro Studies

In vitro assays have been conducted to evaluate the pharmacological profile of related compounds. For example, one study examined the thermal denaturation midpoint (TmT_m) shifts in various kinases upon treatment with similar pyridine derivatives, providing insights into binding affinity and selectivity .

Table 1: In Vitro Activity Profiles of Pyridine Derivatives

CompoundTarget KinaseIC50 (μM)Remarks
Compound ASYK1.2High selectivity
Compound BCaMK1D0.8Improved potency
This compoundTBDTBDUnder investigation

Therapeutic Implications

The potential therapeutic applications of this compound include its use as a drug candidate in treating autoimmune diseases and certain cancers. Its ability to selectively inhibit specific kinases could lead to reduced side effects compared to less selective agents.

Case Studies

  • Autoimmune Disease Treatment : A study highlighted the effectiveness of similar compounds in reducing symptoms in animal models of autoimmune diseases, suggesting that this compound could have comparable effects .
  • Cancer Research : Another investigation focused on the antiproliferative effects of pyridine derivatives in cancer cell lines, demonstrating promising results that warrant further exploration of this compound's efficacy against tumor growth .

Q & A

Q. What are the key steps and optimal conditions for synthesizing tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate?

  • Methodology : The synthesis involves introducing the tert-butyl carbamate group to a substituted pyridine core. A common approach uses tert-butyl chloroformate with a base (e.g., triethylamine) under anhydrous, inert conditions (N₂/Ar) to prevent hydrolysis. The reaction typically proceeds at low temperatures (0–5°C) to minimize side reactions . Example protocol:
  • Dissolve 2-chloro-5-methylpyridin-3-amine in dry dichloromethane.
  • Add triethylamine (1.1 eq) and tert-butyl chloroformate (1.05 eq) dropwise at 0°C.
  • Stir for 4–6 hours at room temperature.
  • Purify via column chromatography (hexane/ethyl acetate gradient).

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :
  • NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR, focusing on the tert-butyl group (δ ~1.3 ppm, singlet) and carbamate carbonyl (δ ~155 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular weight (M.W. 256.73 g/mol) using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritation .
  • Avoid moisture: The carbamate group is hydrolytically sensitive; store under nitrogen at –20°C .
  • In case of exposure, rinse skin/eyes with water and seek medical attention with the SDS .

Advanced Research Questions

Q. How do substituent positions (chloro, methyl) influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insights : The 2-chloro group acts as a leaving site for Suzuki-Miyaura couplings, while the 5-methyl group sterically hinders electrophilic substitution at the 4-position. For example, Pd-catalyzed coupling with boronic acids replaces the chloro group, enabling access to biaryl derivatives . Experimental Design :
  • Screen Pd catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)).
  • Optimize solvent (THF vs. DMF) and base (K₂CO₃ vs. Cs₂CO₃) for yield.

Q. What stability challenges arise under varying pH and temperature conditions?

  • Data Analysis :
  • Acidic Conditions : Rapid hydrolysis of the carbamate occurs at pH < 3, generating CO₂ and tert-butanol .
  • Thermal Stability : Decomposition above 80°C (TGA data) necessitates low-temperature reactions .
    Contradiction Note : Some studies report stability in polar aprotic solvents (e.g., DMF) at 60°C for 12 hours, suggesting solvent-dependent degradation pathways .

Q. How can computational modeling predict regioselectivity in further functionalization?

  • Methodology :
  • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. The 4-position shows higher electron density, favoring electrophilic attack, while the 6-position is sterically shielded by the methyl group .
  • Validate predictions experimentally via halogenation (e.g., NBS in CCl₄) and compare product ratios (HPLC) .

Q. What strategies mitigate side reactions during nucleophilic substitutions?

  • Optimization Approaches :
  • Use bulky bases (e.g., DBU) to deprotonate without nucleophilic interference.
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction rates .

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